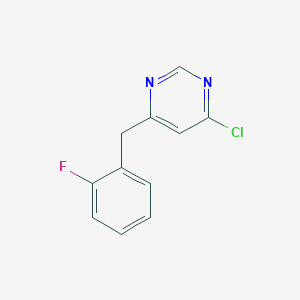

4-Chloro-6-(2-fluorobenzyl)pyrimidine

説明

4-Chloro-6-(2-fluorobenzyl)pyrimidine is a useful research compound. Its molecular formula is C11H8ClFN2 and its molecular weight is 222.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Overview:

4-Chloro-6-(2-fluorobenzyl)pyrimidine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against various diseases.

Key Applications:

- Anticancer Activity: Research indicates that pyrimidine derivatives, including this compound, exhibit significant cytotoxic effects against cancer cell lines. For instance, similar compounds have shown inhibition of cell growth in HeLa and K562 cells, primarily through apoptosis induction and cell cycle arrest .

- Antiviral Properties: The compound has been explored for its activity against HIV. Studies have reported that derivatives with similar structures can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively inhibiting HIV-1 replication with low EC50 values .

- Anti-inflammatory Effects: Pyrimidine derivatives have demonstrated potential in reducing inflammation in animal models, suggesting that this compound may possess similar anti-inflammatory properties worth investigating further.

Biological Studies

Mechanism of Action:

The biological activity of this compound is primarily attributed to its interaction with specific protein kinases. By inhibiting these kinases, the compound can alter various cellular signaling pathways, impacting cell growth and metabolism.

Case Studies:

- A study highlighted the compound's effectiveness in modulating kinase activities, which are critical in cancer progression and other diseases.

- Another investigation focused on the binding affinities of the compound to various biological targets, confirming its potential as a therapeutic agent .

Material Science

Applications:

In material science, this compound is being researched for its electronic and optical properties. Its unique structure allows it to be utilized in developing novel materials with specific functionalities.

Research Findings:

- The compound's incorporation into polymer matrices has been studied for enhancing electrical conductivity and photonic properties.

- Ongoing research is aimed at optimizing these materials for applications in sensors and electronic devices.

Agricultural Chemistry

Potential Uses:

The compound is being explored for its potential applications in agrochemicals. Its biological activity may provide a basis for developing new pesticides or herbicides that can protect crops from pests and diseases.

Research Insights:

- Preliminary studies indicate that pyrimidine derivatives exhibit antimicrobial properties that could be harnessed to combat agricultural pathogens.

- Future research is required to evaluate the efficacy and safety of these compounds in agricultural settings.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits growth of cancer cell lines (HeLa, K562) | |

| Antiviral | Acts as NNRTI against HIV-1 | |

| Anti-inflammatory | Reduces inflammation in animal models |

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Suzuki-Miyaura Coupling | Common method using palladium catalysts |

| Enzyme-Mediated Synthesis | Utilizes enzymes for selective transformations |

| Solid Supported Synthesis | Involves immobilizing reactants on solid supports |

化学反応の分析

Nucleophilic Substitution Reactions

4-Chloro-6-(2-fluorobenzyl)pyrimidine is reactive at the C4-position due to the electron-withdrawing effects of the chlorine atom. This enables nucleophilic substitution (SNAr) with amines, alcohols, or thiols.

Key Findings :

-

Microwave-assisted reactions improve yields for sterically hindered amines .

-

Hydrolysis under basic conditions retains the 2-fluorobenzyl group without cleavage .

Coupling Reactions

The 2-fluorobenzyl group facilitates Suzuki-Miyaura cross-coupling via its aryl chloride or bromide intermediates.

Key Findings :

-

Stille coupling with tributylstannanes requires strict anhydrous conditions to avoid side reactions .

-

Buchwald-Hartwig amination achieves C–N bond formation with >90% regioselectivity .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles for pharmaceutical applications:

Key Findings :

-

Cyclization with formamide generates Schiff base intermediates prior to ring closure .

-

Electron-deficient pyrimidines enhance cyclization efficiency under mild conditions .

Functionalization via Alkylation/Acylation

The 2-fluorobenzyl group undergoes selective modifications:

Key Findings :

-

Alkylation at the pyrimidine’s C6 position is sterically hindered, requiring polar aprotic solvents .

-

Acylation preserves the chloro and fluorobenzyl groups without displacement .

Catalytic Cross-Coupling for Diversification

Palladium-catalyzed reactions enable structural diversification:

Key Findings :

特性

分子式 |

C11H8ClFN2 |

|---|---|

分子量 |

222.64 g/mol |

IUPAC名 |

4-chloro-6-[(2-fluorophenyl)methyl]pyrimidine |

InChI |

InChI=1S/C11H8ClFN2/c12-11-6-9(14-7-15-11)5-8-3-1-2-4-10(8)13/h1-4,6-7H,5H2 |

InChIキー |

BZIPORRVDSFKRH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)CC2=CC(=NC=N2)Cl)F |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。